molecular formula C4H2ClN5O4 B12530909 2-[Chloro(dinitro)methyl]-1,3,5-triazine CAS No. 666179-43-7

2-[Chloro(dinitro)methyl]-1,3,5-triazine

Cat. No.: B12530909
CAS No.: 666179-43-7
M. Wt: 219.54 g/mol
InChI Key: VAGJPFLTVYQGDK-UHFFFAOYSA-N
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Description

2-[Chloro(dinitro)methyl]-1,3,5-triazine is a chemical compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(dinitro)methyl]-1,3,5-triazine typically involves the reaction of cyanuric chloride with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution of the chlorine atoms in cyanuric chloride with dinitromethyl groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(dinitro)methyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with different functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized triazine derivatives.

Scientific Research Applications

2-[Chloro(dinitro)methyl]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

CAS No.

666179-43-7

Molecular Formula

C4H2ClN5O4

Molecular Weight

219.54 g/mol

IUPAC Name

2-[chloro(dinitro)methyl]-1,3,5-triazine

InChI

InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H

InChI Key

VAGJPFLTVYQGDK-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl

Origin of Product

United States

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